molecular formula C16H12ClNO3 B188204 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one CAS No. 23241-13-6

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B188204
CAS RN: 23241-13-6
M. Wt: 301.72 g/mol
InChI Key: IQKSKRNESHGHKU-UHFFFAOYSA-N
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Description

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as C16, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of the natural product staurosporine, which is a potent protein kinase inhibitor. C16 has been synthesized by various methods and has shown promising results in various studies.

Mechanism of Action

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one exerts its effects by inhibiting various protein kinases, including protein kinase C and cyclin-dependent kinase 2. These kinases are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these kinases, this compound can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. It has also been shown to inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease models. In Parkinson's disease models, this compound has been studied for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its potent inhibitory effects on protein kinases, making it a useful tool for studying various cellular processes. However, one limitation is its potential toxicity, as it can induce apoptosis in normal cells as well as cancer cells. Therefore, careful dosing and monitoring are necessary when using this compound in lab experiments.

Future Directions

Future research on 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one could focus on its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. It could also be studied for its potential synergistic effects with other drugs or therapies. Additionally, further studies could elucidate the mechanisms of action of this compound and its effects on various cellular processes.

Synthesis Methods

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be synthesized by a multistep process involving the condensation of 4-chlorobenzaldehyde and acetoacetate followed by cyclization with ammonium acetate. This method has been modified by various researchers to increase the yield and purity of the compound. Other methods of synthesis include the use of microwave irradiation and ultrasound-assisted synthesis.

Scientific Research Applications

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are a hallmark of the disease. In Parkinson's disease, this compound has been studied for its potential neuroprotective effects.

properties

CAS RN

23241-13-6

Molecular Formula

C16H12ClNO3

Molecular Weight

301.72 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C16H12ClNO3/c17-11-7-5-10(6-8-11)14(19)9-16(21)12-3-1-2-4-13(12)18-15(16)20/h1-8,21H,9H2,(H,18,20)

InChI Key

IQKSKRNESHGHKU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)Cl)O

Other CAS RN

23241-13-6

Origin of Product

United States

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